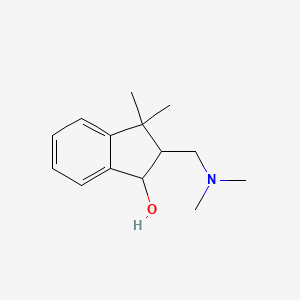
1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde can be synthesized through multicomponent reactions involving tetrahydroisoquinolines. These reactions often involve the use of catalytic systems and specific reaction conditions to achieve the desired product . For example, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies have been explored for the synthesis of C(1)-substituted tetrahydroisoquinolines .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using efficient and recyclable catalysts. These methods aim to improve atom economy, selectivity, and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), as well as reducing agents and various nucleophiles .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted tetrahydroquinolines .
Scientific Research Applications
1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application and context . For example, it may interact with enzymes or receptors to modulate their activity and produce a desired therapeutic effect .
Comparison with Similar Compounds
1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound is a key fragment of various alkaloids and bioactive molecules.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
Uniqueness: this compound is unique due to its specific isobutyl substitution, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-(2-methylpropyl)-3,4-dihydro-2H-quinoline-2-carbaldehyde |
InChI |
InChI=1S/C14H19NO/c1-11(2)9-15-13(10-16)8-7-12-5-3-4-6-14(12)15/h3-6,10-11,13H,7-9H2,1-2H3 |
InChI Key |
LUDLNAJVBGCJNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(CCC2=CC=CC=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


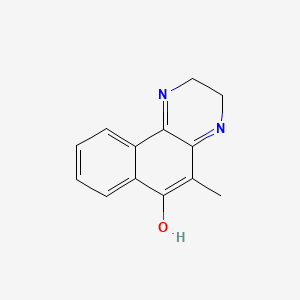
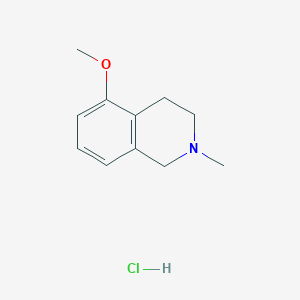
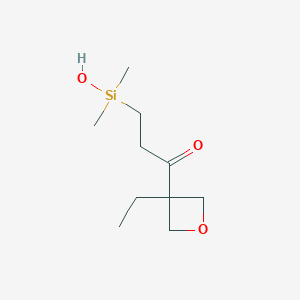
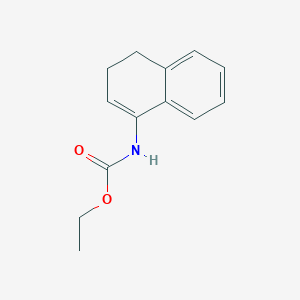
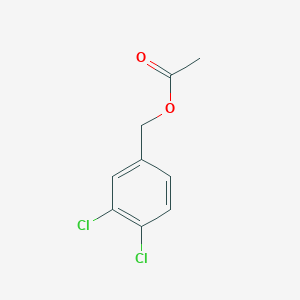
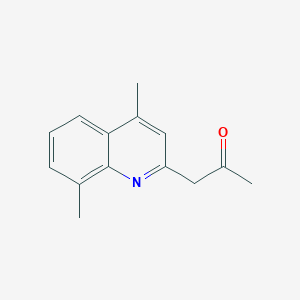
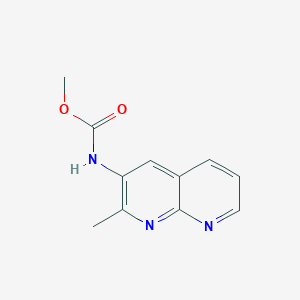
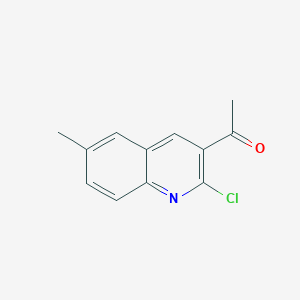
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B15068317.png)
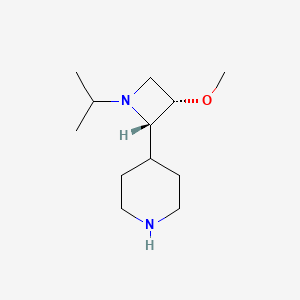
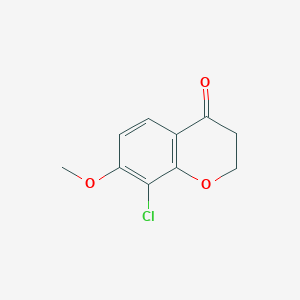
![4-Ethoxyfuro[2,3-b]quinoline](/img/structure/B15068336.png)
![(R)-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B15068337.png)
